molecular formula C10H11NO B11720389 4-Cyclopropylbenzamide

4-Cyclopropylbenzamide

Cat. No.: B11720389
M. Wt: 161.20 g/mol
InChI Key: SBXKNWUHGXAYII-UHFFFAOYSA-N
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Description

4-Cyclopropylbenzamide is an organic compound with the molecular formula C10H11NO It is a benzamide derivative where the benzene ring is substituted with a cyclopropyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyclopropylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly.

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the reaction of cyclopropylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropylbenzamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Scientific Research Applications

4-Cyclopropylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Uniqueness: 4-Cyclopropylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its cyclopropyl group provides steric hindrance and influences its reactivity and interaction with biological targets.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

4-cyclopropylbenzamide

InChI

InChI=1S/C10H11NO/c11-10(12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2,(H2,11,12)

InChI Key

SBXKNWUHGXAYII-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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